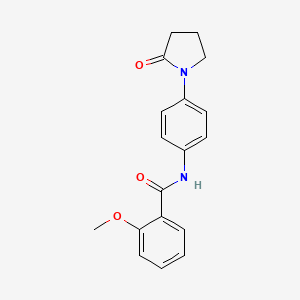

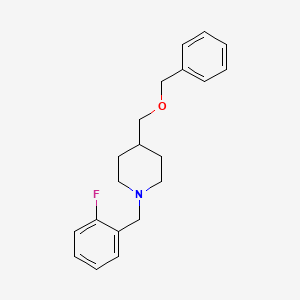

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a synthetic chemical compound. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .Applications De Recherche Scientifique

Enantioselective Synthesis and Organic Chemistry

- The use of N-methoxy-N-methylamide derivatives, derived from methylpyroglutamate, for the enantioselective synthesis of piperidines showcases the utility of related compounds in organic synthesis. These methodologies allow for the preparation of complex, biologically relevant structures with specific stereochemistry (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Research

- Benzamides of N,N-disubstituted ethylenediamines, including structures similar to the queried compound, have been synthesized and evaluated for neuroleptic activity. These compounds showed promising results in models of psychosis treatment, indicating the potential for developing new drugs with fewer side effects (Iwanami et al., 1981).

Material Science and Supramolecular Chemistry

- In material science, the self-assembly of benzene derivatives into π-stacked structures surrounded by triple helical networks of hydrogen bonds illustrates the potential of these compounds in designing new modes of organization for columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).

Anticancer Research

- A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides has been synthesized and evaluated for anticancer activity against various human cancer cell lines. This research highlights the role of methoxy and nitro groups in the benzamide moiety in enhancing the potency of these compounds against cancer cells (Mohan et al., 2021).

Corrosion Inhibition

- The effects of substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for the acidic corrosion of mild steel have been explored. This research demonstrates how electron-donating and electron-withdrawing groups affect the efficiency of corrosion inhibitors, which is crucial for industrial applications (Mishra et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target various proteins and enzymes, influencing their activity and function .

Mode of Action

It is known that the pyrrolidine ring, a common feature in this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in their function .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biological pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities .

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can significantly affect the action of a compound .

Propriétés

IUPAC Name |

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-6-3-2-5-15(16)18(22)19-13-8-10-14(11-9-13)20-12-4-7-17(20)21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNIZMSILDMEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)

![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2743039.png)

![4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2743040.png)

![2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole](/img/structure/B2743042.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)